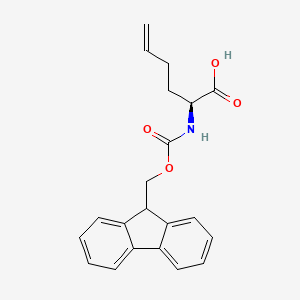

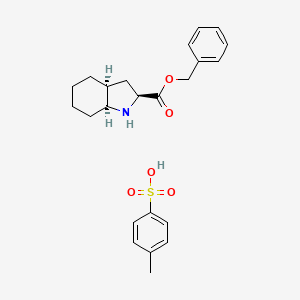

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

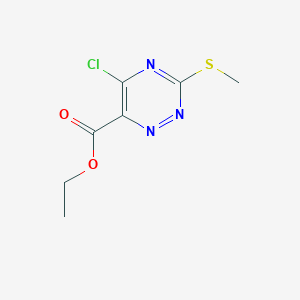

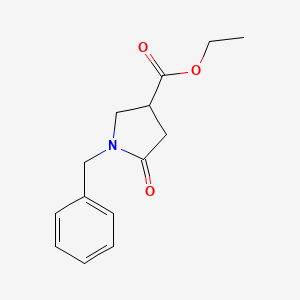

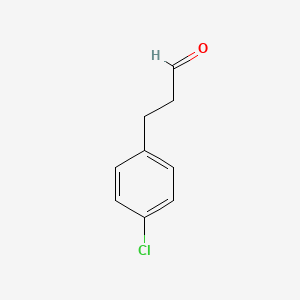

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The IUPAC name for this compound is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a phenyl ring attached to a CH2 group) and an ethyl ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.29 . It is recommended to be stored in a dry place at a temperature between 2-8°C . The boiling point is 175 °C at a pressure of 1 Torr .Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate derivatives have been synthesized and evaluated for biological activity, including antiradical and anti-inflammatory activities. For instance, Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were found to exhibit significant antiradical activity, exceeding that of the reference drug trolox, and anti-inflammatory activity greater than diclofenac sodium in certain models (Zykova et al., 2016).

Inhibition of Aldose Reductase

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly potent and specific inhibitor of aldose reductase, a key enzyme in the polyol pathway. This compound demonstrated over 4000 times greater potency in inhibiting rat lens aldose reductase compared to related enzymes, making it a valuable tool for studying the role of aldose reductase in diabetic complications (Mylari et al., 1991).

Supramolecular Arrangement

Studies have also been conducted on the supramolecular arrangement of this compound analogues. These studies provide insights into how various weak interactions, such as CH⋯O/CH⋯π/H⋯H, influence the molecular conformations and supramolecular assemblies of these compounds (Samipillai et al., 2016).

Nootropic Activity

Research into nootropic agents has included the synthesis of compounds related to this compound. These studies aim to explore potential cognitive-enhancing effects of these compounds (Valenta et al., 1994).

Potential in Diabetes Management

This compound derivatives have been investigated for their potential in diabetes management. For example, zinc(II) complexes of novel 5-oxo-2-thioxopyrrolidine derivatives synthesized from these compounds have shown insulin-mimetic activities, suggesting their potential use in treating diabetes (Kawano et al., 2019).

Safety and Hazards

properties

IUPAC Name |

ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAXFXNAKPDEPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512498 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5733-87-9 |

Source

|

| Record name | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)